molecular formula C6H5ClN2O B1395982 2-(Chloromethyl)pyrimidine-4-carbaldehyde CAS No. 944901-34-2

2-(Chloromethyl)pyrimidine-4-carbaldehyde

Cat. No. B1395982
CAS RN: 944901-34-2
M. Wt: 156.57 g/mol
InChI Key: QSNPGEXYAWLFFL-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)pyrimidine-4-carbaldehyde” is a chemical compound . It’s a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Scientific Research Applications

Corrosion Inhibition

Research has demonstrated the use of compounds similar to 2-(Chloromethyl)pyrimidine-4-carbaldehyde in corrosion inhibition. For instance, 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde has been studied for its effectiveness in preventing corrosion of carbon steel in acidic environments. This study utilized gravimetric measurements, polarization studies, and impedance spectroscopy techniques to explore the inhibitory effects of the compound (Ech-chihbi et al., 2017).

Synthesis of Fused Polycyclic Pyrimidines

In another study, derivatives of pyrido[1,2-a]pyrimidine, which are structurally similar to this compound, were synthesized for their broad spectrum of biological activities, including antibacterial and antiviral properties. This research highlighted the synthesis of various pyrimidine derivatives, indicating the compound's potential in creating biologically active molecules (Harutyunyan, 2016).

Development of Condensed Azines

The reaction of compounds like 4,6-dichloropyrimidine-5-carbaldehyde with other chemical agents has been explored for the synthesis of condensed azines, which have potential applications in pharmaceutical and chemical research. This process involves complex chemical reactions leading to the formation of new molecular structures (Bakulina et al., 2014).

Intramolecular 1,3-Dipolar Cycloaddition

A study focused on the intramolecular 1,3-dipolar cycloaddition in pyridine and pyrido[1,2-a]pyrimidine systems, which can be relevant to the study of this compound. These reactions lead to the formation of fused pyrazolidine and pyrazoline derivatives, potentially useful in developing new chemical entities (Sun, Adachi, & Noguchi, 1996).

Microwave-assisted Synthesis

Microwave-induced synthesis of pyrazolo[3,4-d]pyrimidines using precursors like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde has been reported, showcasing an efficient method for producing complex pyrimidine derivatives. This method is significant for its shorter reaction times and potential in medicinal chemistry (Quiroga et al., 2008).

properties

IUPAC Name

2-(chloromethyl)pyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-3-6-8-2-1-5(4-10)9-6/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNPGEXYAWLFFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717030
Record name 2-(Chloromethyl)pyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944901-34-2
Record name 2-(Chloromethyl)-4-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944901-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)pyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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